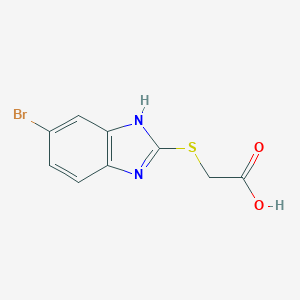

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

描述

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the formation of the benzimidazole core followed by the introduction of the bromine and sulfanyl-acetic acid groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The bromine atom can be introduced through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS). The sulfanyl-acetic acid group can be attached via thiolation reactions using thiol reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

化学反应分析

Types of Reactions

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-brominated benzimidazole derivatives.

Substitution: Amino or thiol-substituted benzimidazole derivatives.

科学研究应用

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological macromolecules, making it suitable for drug development. Key applications include:

- Antimicrobial Activity : Studies have indicated that compounds similar to (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid exhibit significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests its potential use in treating infections caused by resistant strains.

- Antiviral Properties : Research into related benzoimidazole derivatives has shown promising antiviral activities. The compound may be effective against viruses by disrupting their replication mechanisms, similar to other compounds that target viral proteins .

Cancer Research

In cancer research, this compound is being explored for its cytotoxic effects on cancer cells. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Antiviral | Disrupts viral replication | |

| Cytotoxic | Induces apoptosis in cancer cells |

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Interaction studies with proteins and enzymes can provide insights into how this compound affects cellular processes.

- Quantitative Structure-Activity Relationship (QSAR) Models : Computational methods are employed to predict the biological activity of the compound based on its structural features. These models help in identifying key functional groups responsible for activity and guide the design of more potent derivatives.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization to achieve high yields and purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the benzoimidazole core |

| Step 2 | Bromination at the 6-position |

| Step 3 | Attachment of the sulfanyl group |

| Step 4 | Coupling with acetic acid |

Case Studies

Recent case studies have highlighted the effectiveness of this compound in various experimental settings:

- A study demonstrated its efficacy against Staphylococcus aureus, showing significant antibacterial activity with a minimum suppressive concentration (MSC) lower than many standard antibiotics .

- Another investigation into its anticancer properties revealed that it could inhibit cell proliferation in specific cancer cell lines, providing a basis for further development as an anticancer agent .

作用机制

The mechanism of action of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and sulfanyl-acetic acid groups can enhance its binding affinity and specificity towards certain molecular targets. The exact pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

相似化合物的比较

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can be compared with other benzimidazole derivatives such as:

6-Bromo-1H-benzimidazole: Lacks the sulfanyl-acetic acid group, which may result in different chemical and biological properties.

5-Bromo-1H-benzotriazole: Contains a triazole ring instead of an imidazole ring, leading to different reactivity and applications.

2-Bromo-1H-benzimidazole: The bromine atom is positioned differently, which can affect its chemical behavior and interactions

生物活性

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, also known by its CAS number 5450-30-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzimidazole ring substituted with a bromine atom and a sulfanyl group linked to an acetic acid moiety. This unique structure contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzimidazole Ring : The benzimidazole derivative is synthesized through the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives.

- Bromination : The ring is brominated using bromine or N-bromosuccinimide (NBS).

- Thioether Formation : A thiol compound is reacted with the brominated benzimidazole to introduce the sulfanyl group.

- Acetic Acid Addition : The final step involves introducing the acetic acid group via nucleophilic substitution.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity:

- Antibacterial Activity : The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant inhibitory effects, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 6538 | 12.5 µg/mL |

| Escherichia coli ATCC 25922 | 6.3 µg/mL |

| Pseudomonas aeruginosa ATCC 27853 | Not effective |

These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often more resistant to antibiotics.

Cytotoxic Activity

Cytotoxicity studies have shown that this compound can induce cell death in cancer cell lines. For example, it was evaluated using the Artemia salina assay, where it exhibited moderate cytotoxicity with an LD50 of approximately 56 µg/mL, comparable to other known cytotoxic agents.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets within bacterial cells and cancer cells, potentially inhibiting vital enzymatic processes or disrupting cellular integrity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study published in PMC demonstrated that derivatives of benzimidazole, including this compound, showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects on various cell lines, revealing that compounds with similar structures often exhibit significant antitumor activity .

- Molecular Docking Studies : Computational studies have suggested potential interactions between this compound and key proteins involved in bacterial resistance mechanisms, supporting its development as a therapeutic agent .

属性

IUPAC Name |

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUCCCLXSHUOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969693 | |

| Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-30-6 | |

| Record name | MLS002638359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。